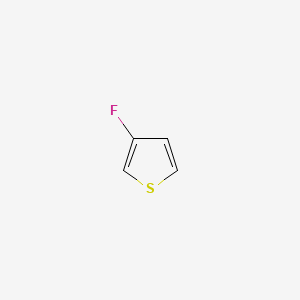

3-Fluorothiophene

Description

The exact mass of the compound 3-Fluorothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQIMRFMFRJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450307 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-88-7 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Bonding of 3-Fluorothiophene

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

3-Fluorothiophene is a halogenated five-membered aromatic heterocycle that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] The thiophene ring is a well-established pharmacophore, recognized as a privileged structure in numerous FDA-approved drugs.[2][3] The strategic introduction of a fluorine atom onto this scaffold profoundly modifies its physicochemical properties, offering a powerful tool for drug design and optimization.[2]

This guide provides an in-depth analysis of the molecular structure, chemical bonding, and spectroscopic characterization of 3-Fluorothiophene. It includes detailed experimental protocols for its synthesis and analysis, and explores the implications of its unique structural features for drug development, providing a core resource for researchers in the field.

Molecular Structure and Geometry

The fundamental structure of 3-Fluorothiophene consists of a planar, five-membered thiophene ring with a fluorine atom substituted at the C3 position.[4] This substitution is key to its unique chemical properties.

Core Molecular Properties

The essential identification and physical properties of 3-Fluorothiophene are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃FS | [4][5][6] |

| Molecular Weight | 102.13 g/mol | [4][5][6] |

| CAS Number | 3093-88-7 | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Topological Polar Surface Area | 28.2 Ų | [4] |

| Canonical SMILES | C1=CSC=C1F | [4] |

| InChI Key | WPAQIMRFMFRJTP-UHFFFAOYSA-N | [4] |

Molecular Geometry

3-Fluorothiophene is a planar molecule. While precise, experimentally determined bond lengths and angles for the isolated molecule require specialized techniques like microwave spectroscopy, computational methods and crystallographic data from derivatives provide excellent approximations. Density Functional Theory (DFT) calculations are commonly used to model the geometric parameters of such molecules.[7][8]

| Parameter | Description | Typical Value (Å or °) |

| C-F Bond Length | The distance between the carbon at position 3 and the fluorine atom. | ~1.35 Å |

| C-S Bond Lengths | The distances between the sulfur atom and the adjacent carbon atoms (C2, C5). | ~1.71 - 1.72 Å |

| C=C Bond Lengths | The distances between carbons C2-C3 and C4-C5. | ~1.37 Å |

| C-C Bond Length | The distance between carbons C3-C4. | ~1.42 Å |

| C-S-C Bond Angle | The angle formed by the C2-S-C5 atoms. | ~92.2° |

Note: These are representative values based on computational studies of thiophene and its derivatives.[8][9] Actual experimental values may vary.

Bonding and Electronic Structure

The chemical behavior of 3-Fluorothiophene is governed by the aromaticity of the thiophene ring and the powerful electronic effects of the fluorine substituent.

Aromaticity and the Role of Sulfur

The thiophene ring is an electron-rich aromatic system. The aromaticity arises from the delocalization of six π-electrons within the five-membered ring. Four electrons are contributed by the two carbon-carbon double bonds, and the sulfur atom contributes a lone pair of electrons to the π-system.

Electronic Influence of the Fluorine Substituent

Fluorine is the most electronegative element, exerting a strong influence on the electronic distribution within the molecule through two opposing effects:

-

Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma (σ) bond. This effect is dominant and generally deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.

-

Mesomeric Effect (+M): Fluorine can donate electron density from one of its lone pairs into the pi (π) system of the ring. This resonance effect directs incoming electrophiles primarily to the ortho and para positions (C2 and C5).

The interplay of these effects is critical for understanding the molecule's reactivity and its interactions with biological targets.[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the precise structure of 3-Fluorothiophene.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural analysis. ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the connectivity and environment of each atom.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |

| ¹H NMR | H2: ~7.1-7.3 | J(H2,H4) ≈ 1.5-2.0 Hz | The chemical shifts and couplings are highly characteristic. The presence of fluorine induces additional H-F couplings. |

| H4: ~6.7-6.9 | J(H4,H5) ≈ 5.0-5.5 Hz | ||

| H5: ~7.3-7.5 | J(H2,F) ≈ 2.0-3.0 Hz | ||

| J(H4,F) ≈ 3.5-4.5 Hz | |||

| J(H5,F) ≈ 1.0-2.0 Hz | |||

| ¹³C NMR | C2: ~115-120 | J(C2,F) ≈ 4-5 Hz | The C3 carbon shows a very large one-bond C-F coupling, which is definitive for assigning the fluorine position. |

| C3: ~155-160 | J(C3,F) ≈ 240-250 Hz | ||

| C4: ~105-110 | J(C4,F) ≈ 20-25 Hz | ||

| C5: ~120-125 | J(C5,F) ≈ 3-4 Hz | ||

| ¹⁹F NMR | ~ -119 to -125 | J(F,H4) ≈ 3.5-4.5 Hz | The ¹⁹F spectrum typically shows a doublet of doublets due to coupling with H2 and H4 protons.[1] |

| J(F,H2) ≈ 2.0-3.0 Hz |

Note: Data compiled from literature reports on 3-fluorothiophene and its derivatives.[1] Shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F, typically in CDCl₃ solvent.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups and overall structure.[10][11]

| Wavenumber Range (cm⁻¹) | Assignment | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Typical for heteroaromatic rings. |

| 1600 - 1450 | C=C Ring Stretching | Multiple bands are expected due to the aromatic system. |

| 1250 - 1000 | C-F Stretch | A strong, characteristic absorption band in the IR spectrum. |

| 900 - 650 | C-H Out-of-Plane Bending | These bands are sensitive to the substitution pattern on the ring. |

| 850 - 600 | C-S Stretching | Often weak and can be difficult to assign definitively. |

Experimental Protocols

Synthesis via Schiemann Reaction and Decarboxylation

A reliable and efficient route to 3-Fluorothiophene involves the introduction of fluorine via a Schiemann reaction on a thiophene diazonium salt, followed by hydrolysis and decarboxylation.[1][12]

Protocol:

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid at low temperature (0-5 °C) to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a salt.

-

Schiemann Reaction: The isolated diazonium salt is mixed with an inert solid like sand and heated under vacuum. Thermal decomposition releases N₂ gas and installs the fluorine atom onto the ring, producing methyl 3-fluorothiophene-2-carboxylate, which is collected by distillation.[1]

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous/alcoholic solution, followed by acidic workup.

-

Decarboxylation: The purified 3-fluorothiophene-2-carboxylic acid is heated in a high-boiling solvent like quinoline with a copper-based catalyst (e.g., copper chromite).[1] The reaction mixture is heated to effect decarboxylation, and the final product, 3-Fluorothiophene, is isolated directly by distillation from the reaction vessel.[1] The purity is confirmed by NMR spectroscopy.[1]

NMR Analysis Protocol

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 3-Fluorothiophene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[13] Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a sensitive nucleus, fewer scans are often required. Proton decoupling may be used to simplify the spectrum, or a coupled spectrum can be acquired to observe H-F couplings.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT or APT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ groups (though not required for this specific molecule).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and calibrate the chemical shift scale relative to the internal standard.

Relevance in Drug Development

The incorporation of a 3-fluorothiophene moiety into a drug candidate can have profound and beneficial effects on its pharmacological profile.[2]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]

-

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. Its substitution can alter the conformation of a molecule to better fit a binding pocket, thus enhancing potency.[2]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and impacting its solubility and receptor interactions.

However, it is also crucial to consider that the metabolism of the thiophene ring itself can sometimes lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides or epoxides, which can be a source of toxicity.[14] This potential liability must be assessed during drug development.

Conclusion

3-Fluorothiophene is a structurally simple yet chemically sophisticated molecule. Its planar geometry, aromatic character, and the potent electronic effects of the fluorine atom create a unique profile of reactivity and intermolecular interactions. A thorough understanding of its structure and bonding, confirmed by robust spectroscopic analysis, is fundamental for its effective application. For drug development professionals, 3-Fluorothiophene represents a high-value building block, offering a strategic pathway to enhance metabolic stability, binding affinity, and permeability, ultimately leading to the design of safer and more effective therapeutic agents.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluorothiophene | C4H3FS | CID 10975421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Fluorothiophene | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Highly Correlated, Multireference Study of the Lowest Lying Singlet and Triplet States of the Four Thiophene Diradicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Advent of 3-Fluorothiophene: A Legacy of Synthetic Innovation

An In-depth Technical Guide on the Discovery and Synthesis of 3-Fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene, a halogenated heterocyclic compound, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the highly electronegative fluorine atom on the thiophene ring, make it a desirable component in the design of novel pharmaceuticals and organic electronic materials.[1] The journey to an efficient and reliable synthesis of this seemingly simple molecule, however, has been a challenging endeavor, marked by early setbacks and eventual innovative breakthroughs. This technical guide provides a comprehensive overview of the historical development and the key synthetic methodologies for 3-fluorothiophene, with a focus on detailed experimental protocols and quantitative data to aid researchers in their scientific pursuits.

The synthesis of 3-fluorothiophene is complicated by the inherent reactivity of the thiophene ring, where the 2-position is more susceptible to electrophilic substitution than the 3-position.[1] This inherent regioselectivity has historically posed a significant hurdle to the direct and efficient introduction of a fluorine atom at the desired C3 position. Early attempts to synthesize fluorothiophenes often resulted in low yields, dangerous reaction conditions, or inseparable product mixtures.[1]

Historical Perspective: Early Attempts and Challenges

Initial forays into the synthesis of 3-fluorothiophene were met with limited success. An early reported attempt utilizing the Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt, proved unsuccessful.[1]

Other early strategies were also fraught with difficulties:

-

Metal-Halogen Exchange: This approach, involving the reaction of 3-bromothiophene with a metalating agent followed by a fluorine source like perchloryl fluoride, was hampered by the hazardous nature of perchloryl fluoride.[1]

-

Direct Fluorination: The direct reaction of thiophene with elemental fluorine resulted in a mixture of 2- and 3-fluorothiophene, which was difficult to separate, making it an impractical route for obtaining the pure 3-isomer.[1]

-

Cesium Fluoride Mediated Fluorination: A lengthy synthetic sequence involving the fluorination of 3-chloro-2-cyanothiophene with cesium fluoride suffered from low overall yields (8.3%) and challenging purification steps.[1]

These early struggles underscored the need for a more robust and efficient synthetic strategy to unlock the potential of 3-fluorothiophene in various scientific disciplines.

The Four-Step Synthesis: A Breakthrough in Efficiency

A significant advancement in the synthesis of 3-fluorothiophene was the development of a four-step reaction sequence commencing from methyl 3-aminothiophene-2-carboxylate. This method, which also utilizes a modified Schiemann reaction, provides a reliable and scalable route to the target molecule with a commendable overall yield of 49%.[1]

Logical Relationship of Synthesis Strategies

Caption: Logical flow of 3-Fluorothiophene synthesis strategies.

Experimental Workflow of the Four-Step Synthesis

Caption: Experimental workflow for the four-step synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the successful four-step synthesis of 3-fluorothiophene.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Diazotization | Methyl 3-aminothiophene-2-carboxylate | Sodium nitrite, Tetrafluoroboric acid | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93 |

| 2 | Schiemann Reaction | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Sand, Heat (160-200 °C), Vacuum (0.1 Torr) | Methyl 3-fluorothiophene-2-carboxylate | 67 |

| 3 | Saponification | Methyl 3-fluorothiophene-2-carboxylate | Sodium hydroxide | 3-Fluorothiophene-2-carboxylic acid | 84 |

| 4 | Decarboxylation | 3-Fluorothiophene-2-carboxylic acid | Barium-promoted copper chromite, Quinoline, Heat (200 °C) | 3-Fluorothiophene | 93 |

| Overall | 49 |

Detailed Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the successful four-step synthesis of 3-fluorothiophene.[1]

Step 1: Synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

This step involves the diazotization of the starting amine.

-

Materials: Methyl 3-aminothiophene-2-carboxylate, Sodium nitrite, Tetrafluoroboric acid.

-

Procedure: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid. The resulting diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, precipitates and is collected.

-

Yield: 93%

Step 2: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate (Schiemann Reaction)

This is the crucial fluorine introduction step.

-

Materials: 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate (15.4 g, 0.060 mol), Sand (80 g).

-

Equipment: Round-bottomed flask, Distilling head, Dewar type condenser (cooled with liquid N₂).

-

Procedure:

-

A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate and sand is placed in a round-bottomed flask.

-

The apparatus is connected to a vacuum line (0.1 Torr).

-

The mixture is heated in an oil bath. At an oil-bath temperature of 160 °C, the product begins to sublime and is collected on the liquid nitrogen-cooled condenser.

-

As the temperature is raised to approximately 200 °C, a pale yellow liquid distills and solidifies in the receiving flask.

-

The sublimed and distilled products are combined and washed with methanol.

-

Water (15 mL) is added to precipitate the product.

-

The solid is filtered and air-dried to yield methyl 3-fluorothiophene-2-carboxylate.

-

-

Yield: 6.4 g (67%)

-

Melting Point: 48–50 °C

Step 3: Synthesis of 3-Fluorothiophene-2-carboxylic acid (Saponification)

This step hydrolyzes the ester to a carboxylic acid.

-

Materials: Methyl 3-fluorothiophene-2-carboxylate, Sodium hydroxide.

-

Procedure: Methyl 3-fluorothiophene-2-carboxylate is hydrolyzed using a solution of sodium hydroxide.

-

Yield: 84%

Step 4: Synthesis of 3-Fluorothiophene (Decarboxylation)

The final step to yield the target molecule.

-

Materials: 3-Fluorothiophene-2-carboxylic acid (1.68 g, 80 mmol), Quinoline (10 mL), Barium-promoted copper chromite (1.24 g, 40 mmol).

-

Equipment: Single-necked round-bottomed flask, Distillation apparatus, Cold receiver (ice-bath).

-

Procedure:

-

3-Fluorothiophene-2-carboxylic acid is dissolved in quinoline in a round-bottomed flask.

-

Barium-promoted copper chromite is added to the solution.

-

The flask is connected to a distillation apparatus, and the temperature is raised to 200 °C using an oil bath.

-

The highly volatile 3-fluorothiophene distills at a head temperature of 30–32 °C and is collected in a receiver cooled with an ice bath.

-

-

Yield: 0.80 g (93%)

-

Purity: >97% (by ¹H NMR)

Alternative Synthesis Route

Another reported synthesis of 3-fluorothiophene starts from 2-bromo-3-chlorothiophene. This method involves a nucleophilic aromatic substitution with a cyanide source, followed by fluorination with CsF, hydrolysis, and decarboxylation. While reported to give a good yield, detailed experimental protocols and extensive validation are less readily available in the literature compared to the four-step method.

Conclusion

The synthesis of 3-fluorothiophene has evolved from a series of challenging and often low-yielding endeavors to a reliable and efficient four-step process. The successful implementation of a modified Schiemann reaction has been pivotal in this advancement, making this valuable fluorinated heterocycle more accessible to the scientific community. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers in their efforts to synthesize and utilize 3-fluorothiophene in the development of next-generation pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies will undoubtedly further enhance the availability and application of this important chemical entity.

References

A Technical Guide to the Theoretical Electronic Properties of 3-Fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene is a heterocyclic organic compound that has garnered interest in materials science and medicinal chemistry. As a derivative of thiophene, its electronic structure is fundamental to its chemical behavior and potential applications, ranging from conductive polymers to novel therapeutic agents. The introduction of a highly electronegative fluorine atom at the 3-position significantly perturbs the electron distribution within the thiophene ring, thereby modifying its electronic properties.

Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy. This guide offers an in-depth overview of the key electronic characteristics of 3-Fluorothiophene as determined by these theoretical methods, presenting quantitative data, detailing computational protocols, and visualizing critical workflows and relationships.

Computational Methodologies and Protocols

The theoretical investigation of 3-Fluorothiophene's electronic structure predominantly relies on Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Core Experimental Protocol: DFT Calculations

The typical computational protocol for determining the electronic properties of 3-Fluorothiophene involves the following steps:

-

Geometry Optimization : The initial step is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy of the molecule.

-

Frequency Analysis : Following optimization, a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Electronic Property Calculation : With the optimized geometry, a "single-point" energy calculation is performed using a selected DFT functional and basis set to determine the molecular orbital energies and other electronic properties.

Key components of the DFT protocol include:

-

Functional : The choice of the exchange-correlation functional is critical. For thiophene derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost.[1][2][3]

-

Basis Set : The basis set is a set of mathematical functions used to build the molecular orbitals. For studies on 3-Fluorothiophene, Pople-style basis sets such as 6-311++G and 6-311G++(d,p) are commonly employed.[1][2] These are considered flexible and robust for describing the electronic structure of molecules containing heteroatoms and for calculating a wide range of properties.

The general workflow for these computational studies is illustrated below.

Key Electronic Properties of 3-Fluorothiophene

Theoretical studies have quantified several fundamental electronic properties of 3-Fluorothiophene. These descriptors are crucial for predicting the molecule's reactivity, stability, and potential for charge transport in materials.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.[4][5]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more nuanced picture of the molecule's chemical behavior.[6]

-

Ionization Potential (I) : The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.[7]

-

Electron Affinity (A) : The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.[8]

-

Electronegativity (χ) : The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

-

Chemical Hardness (η) : A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[5]

-

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

The relationships between these core properties are visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the computational methods and calculated electronic properties for 3-Fluorothiophene from referenced theoretical studies.

Table 1: Computational Methodologies Employed in Theoretical Studies

| Study Reference | Computational Method | Functional | Basis Set | Key Properties Calculated |

|---|---|---|---|---|

| Shirani et al.[1][2][9] | Density Functional Theory (DFT) | B3LYP | 6-311++G** | Ionization Potential, HOMO-LUMO gap, Dipole Moment, Polarizability, Vibrational Frequencies |

| Al-Amiery et al. (2015) | Density Functional Theory (DFT) | Not Specified | 6-311G++(d,p) | EHOMO, ELUMO, Energy Gap, Dipole Moment, Electronegativity, Hardness, Softness |

Table 2: Calculated Electronic Properties of 3-Fluorothiophene

| Property | Symbol | Calculated Value | Unit | Study Reference |

|---|---|---|---|---|

| Electronegativity | χ | 0.237 | a.u. | Al-Amiery et al. (2015) |

| Chemical Hardness | η | 0.232 | a.u. | Al-Amiery et al. (2015) |

| Chemical Softness | S | 4.302 | a.u. | Al-Amiery et al. (2015) |

Note: Specific energy values for EHOMO, ELUMO, and the energy gap were presented in the source study but require access to the full publication text. The available data confirms the calculation of these core properties.

Interpretation and Significance

The theoretical data provides valuable insights into the chemical nature of 3-Fluorothiophene.

-

Reactivity : The HOMO-LUMO gap is a primary determinant of chemical reactivity.[10][11] While specific values require the full text of the cited papers, the consistent focus on this parameter highlights its importance. A smaller gap would suggest higher reactivity, making the molecule more susceptible to electrophilic or nucleophilic attack, a key consideration in drug design and materials degradation.

-

Polymerization Potential : Studies have investigated fluorothiophenes as potential monomers for conductive polymers.[1][2] The electronic properties, such as ionization potential and electron distribution, are critical for determining the ease of electropolymerization and the conductive properties of the resulting polymer. The analysis by Shirani et al. suggests that 3-fluorothiophene possesses suitable conditions for this application.[2]

-

Intermolecular Interactions : Properties like the dipole moment and polarizability govern how 3-Fluorothiophene interacts with itself and other molecules, which is fundamental to its behavior in solution and the solid state. This is particularly relevant for drug development, where molecule-receptor interactions are paramount, and for materials science, where molecular packing influences bulk properties.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for understanding the electronic properties of 3-Fluorothiophene. By calculating fundamental parameters such as HOMO-LUMO energies, ionization potential, and chemical hardness, researchers can predict the molecule's stability, reactivity, and suitability for various applications without the need for extensive empirical screening. The B3LYP functional paired with basis sets like 6-311++G** has emerged as a reliable methodology for these investigations.[1][2][9] The resulting data is invaluable for guiding the rational design of novel materials and therapeutic agents based on the 3-Fluorothiophene scaffold.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Spectroscopic Characterization of 3-Fluorothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluorothiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-Fluorothiophene. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a thorough analysis of its chemical environment.

NMR Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for 3-Fluorothiophene, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for 3-Fluorothiophene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.17 | dt | J = 5.4, 3.4 |

| H-4 | 6.69 | ddd | J = 3.4, 1.5, 1.1 |

| H-5 | 6.83 | ddd | J = 5.4, 1.5, 0.9 |

Table 2: ¹³C NMR Data for 3-Fluorothiophene

| Carbon | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |

| C-2 | 117.2 | d, JC,F = 26.9 |

| C-3 | 158.5 | d, ¹JC,F = 257.7 |

| C-4 | 103.1 | d, JC,F = 21.1 |

| C-5 | 124.8 | d, JC,F = 9.1 |

Table 3: ¹⁹F NMR Data for 3-Fluorothiophene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-3 | -131.0 | d | J = 3.2 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of 3-Fluorothiophene for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1][2][3]

-

To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1][2][3]

-

Cap the NMR tube securely to prevent solvent evaporation.[1]

Instrumental Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer is suitable for this analysis.

-

Solvent: CDCl₃.[5]

-

Internal Standards: Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), the residual solvent peak for ¹³C NMR (CDCl₃, δ = 77.16 ppm), and CFCl₃ for ¹⁹F NMR (δ = 0.0 ppm).

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[1]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[1][6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes present in 3-Fluorothiophene.

Expected IR Absorption Bands

Table 4: Predicted IR Absorption Bands for 3-Fluorothiophene

| Wavenumber Range (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1400 | C=C aromatic ring stretch | Medium-Weak |

| 1250 - 1000 | C-F stretch | Strong |

| 900 - 675 | C-H out-of-plane bend | Strong |

| ~850 | C-S stretch in thiophene ring | Medium |

Experimental Protocol for IR Spectroscopy

As 3-Fluorothiophene is a liquid, the neat sample can be analyzed directly.

Sample Preparation (Neat Liquid):

-

Place one to two drops of 3-Fluorothiophene onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty IR spectrometer.

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 3-Fluorothiophene molecule.

Expected UV-Vis Absorption

Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. For thiophene, the primary absorption band is observed around 231 nm. The introduction of a fluorine atom may cause a slight shift in the absorption maximum (λmax).

Table 5: Predicted UV-Vis Absorption for 3-Fluorothiophene

| Wavelength (λmax) | Solvent | Electronic Transition |

| ~230-240 nm (predicted) | Ethanol or Hexane | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of 3-Fluorothiophene in a UV-transparent solvent such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Use a high-precision balance to prepare a stock solution, which can then be serially diluted.

-

Fill a quartz cuvette with the prepared solution. A matched cuvette filled with the pure solvent will be used as a reference.[7][8][9]

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[9]

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Perform a baseline correction using the cuvette filled with the pure solvent.[7][9]

-

Replace the reference cuvette with the sample cuvette.

-

Run the scan to obtain the absorption spectrum.[9]

Visualization of Spectroscopic Workflow and Data Interconnectivity

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of 3-Fluorothiophene and the relationship between the different spectroscopic techniques and the structural information they provide.

Caption: Experimental workflow for the spectroscopic characterization of 3-Fluorothiophene.

Caption: Interconnectivity of spectroscopic data for structural elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. youtube.com [youtube.com]

Quantum Chemical Blueprint for 3-Fluorothiophene: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical framework for the quantum chemical investigation of 3-Fluorothiophene, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating drug design and development processes. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such a study, presenting a roadmap for the in silico characterization of 3-Fluorothiophene and its derivatives.

Introduction

Thiophene and its derivatives are key scaffolds in a multitude of pharmaceuticals due to their diverse biological activities. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity, makes 3-Fluorothiophene a molecule of significant interest. Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the fundamental properties that govern its behavior at a molecular level.

Computational Methodology

The recommended computational approach involves a multi-step process, beginning with the construction of the initial molecular structure and culminating in a detailed analysis of its calculated properties. The entire workflow is depicted in the diagram below.

3-Fluorothiophene: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene is a fluorinated heterocyclic compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique electronic properties, stemming from the electronegativity of the fluorine atom and the aromaticity of the thiophene ring, make it a valuable building block in the synthesis of novel organic materials and pharmaceuticals. This technical guide provides an in-depth overview of the key physical properties of 3-fluorothiophene, namely its boiling point and density, supported by detailed experimental protocols for their determination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluorothiophene is presented below.

| Property | Value | Source |

| Molecular Formula | C4H3FS | PubChem[1] |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| Appearance | Colorless to almost colorless liquid | CymitQuimica, TCI America[2][3] |

| Boiling Point | 85 °C (at atmospheric pressure) | TCI America[3] |

| Density | Not available in literature | N/A |

| Refractive Index | 1.49 | Lab Pro Inc.[4] |

| Purity | >98.0% (GC) | CymitQuimica, Lab Pro Inc.[2][4] |

| CAS Number | 3093-88-7 | CymitQuimica[2] |

Experimental Protocols

Precise measurement of physical properties is critical for the application of 3-Fluorothiophene in research and development. The following sections detail standardized experimental procedures for the determination of its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like 3-Fluorothiophene, several methods can be employed for accurate determination.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid.

-

Apparatus: A standard simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of 3-Fluorothiophene (approximately 5-10 mL) and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Method 2: Thiele Tube Method

This micro-scale method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

Add a small amount of 3-Fluorothiophene to the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid is heated above its boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

-

Density Determination

Pycnometer Method

This method allows for a very precise determination of the density of a liquid.

-

Apparatus: A pycnometer (a small glass flask with a precisely known volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled.

-

Place the filled pycnometer in a temperature-controlled water bath to bring it to a constant temperature.

-

Carefully dry the outside of the pycnometer and weigh it (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 3-Fluorothiophene.

-

Repeat the temperature equilibration and weighing steps to get the mass of the pycnometer filled with the sample (m_sample).

-

The density of 3-Fluorothiophene (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the density of water at the experimental temperature.

-

Synthesis Workflow of 3-Fluorothiophene

A common synthetic route to 3-Fluorothiophene involves a multi-step process. The following diagram illustrates a typical experimental workflow for its synthesis.

Caption: Synthetic workflow for 3-Fluorothiophene.

References

Navigating the Solubility Landscape of 3-Fluorothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorothiophene is a heterocyclic organic compound of increasing interest in the development of novel materials and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorothiophene, addressing the current landscape of available data. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive principles based on molecular properties, and a detailed, generalized experimental protocol for determining solubility.

Introduction to 3-Fluorothiophene

3-Fluorothiophene (C₄H₃FS) is a five-membered aromatic heterocycle containing a sulfur atom, with a fluorine atom substituted at the 3-position. Its molecular structure imparts a unique combination of aromaticity, polarity, and potential for intermolecular interactions, which collectively govern its solubility behavior. While thiophene and its derivatives are generally recognized for their good solubility in many organic solvents, the introduction of a highly electronegative fluorine atom can modulate these properties.

Qualitative Solubility Profile

Based on general principles of organic chemistry and information from related thiophene compounds, 3-Fluorothiophene is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" serves as a primary guide for predicting its solubility. The presence of the polar C-F bond and the lone pairs of electrons on the sulfur atom suggest that 3-Fluorothiophene will exhibit good solubility in polar aprotic and moderately polar solvents.

Expected Solubility Trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform, o-dichlorobenzene), ethers (e.g., tetrahydrofuran, diethyl ether), and ketones (e.g., acetone).

-

Moderate to Good Solubility: Expected in aromatic hydrocarbons (e.g., toluene, benzene) and esters (e.g., ethyl acetate).

-

Lower Solubility: Expected in highly nonpolar alkanes (e.g., hexane, heptane) and highly polar protic solvents like water, where it is reported to be practically insoluble.

It is important to note that polymers derived from 3-fluorothiophene have shown solubility in chlorinated solvents, sometimes requiring elevated temperatures, which suggests the monomer itself would be readily soluble in these solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Fluorothiophene in various organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., NMR |

| e.g., Hexane | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid compound like 3-Fluorothiophene (or a liquid, to determine miscibility) in an organic solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

3-Fluorothiophene (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer, or a calibrated NMR)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Fluorothiophene to a vial containing a known volume or mass of the chosen organic solvent. An excess is crucial to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the filtered solution can be carefully evaporated to dryness, and the mass of the remaining solute can be measured.

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of 3-Fluorothiophene of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., by measuring absorbance for UV-Vis or peak area for HPLC/GC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Based on the concentration determined and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship for predicting solubility.

Conclusion

3-Fluorothiophene: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene is a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available health and safety information for 3-Fluorothiophene, including its physicochemical properties, known hazards, handling procedures, and emergency protocols.

Physicochemical and Hazard Information

A summary of the key physical, chemical, and hazard properties of 3-Fluorothiophene is presented below. This information is critical for safe handling, storage, and emergency response planning.

Table 1: Physical and Chemical Properties of 3-Fluorothiophene

| Property | Value | Reference |

| Molecular Formula | C₄H₃FS | --INVALID-LINK-- |

| Molecular Weight | 102.13 g/mol | --INVALID-LINK-- |

| CAS Number | 3093-88-7 | --INVALID-LINK-- |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

| Boiling Point | 85 °C | --INVALID-LINK-- |

| Flash Point | 9 °C | --INVALID-LINK-- |

| Refractive Index | 1.49 | --INVALID-LINK-- |

Table 2: GHS Hazard Classification for 3-Fluorothiophene

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram | Reference |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 | --INVALID-LINK-- |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❕ | --INVALID-LINK-- |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | ❕ | --INVALID-LINK-- |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | ❕ | --INVALID-LINK-- |

Toxicology and Metabolism

While specific quantitative toxicological data for 3-Fluorothiophene is limited, the metabolism and toxicity of thiophene derivatives have been studied. This information provides a basis for understanding the potential toxicological profile of 3-Fluorothiophene.

Predicted Metabolic Pathways

Thiophene-containing compounds are known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver. The two primary metabolic pathways that can lead to the formation of reactive, potentially toxic metabolites are S-oxidation and epoxidation.

-

S-oxidation: The sulfur atom in the thiophene ring is oxidized to a thiophene-S-oxide. This reactive intermediate can then be conjugated with glutathione (GSH) and excreted.

-

Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring. This epoxide is also a reactive electrophile that can be detoxified by glutathione conjugation.

The fluorine substituent on the thiophene ring may influence the rate and regioselectivity of these metabolic pathways, potentially altering the toxicological profile compared to unsubstituted thiophene.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with 3-Fluorothiophene due to its flammability and irritant properties.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table provides general recommendations.

Table 3: Recommended Personal Protective Equipment for 3-Fluorothiophene

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and vapors. |

| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes. | To protect against skin exposure and in case of fire. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of vapors which may cause respiratory irritation. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from oxidizing agents.

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Spill and Disposal

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

References

Methodological & Application

Synthesis of Poly(3-fluorothiophene) and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(3-fluorothiophene) (P3FT) and its derivatives. These materials are of significant interest in the fields of organic electronics, sensing, and biomedical applications due to their unique electronic properties, environmental stability, and the potential for functionalization.

Introduction

Polythiophenes are a well-studied class of conjugated polymers, with poly(3-alkylthiophenes) being prominent examples used in organic field-effect transistors (OFETs) and organic photovoltaics.[1] The introduction of a fluorine atom onto the thiophene ring, creating poly(3-fluorothiophene), can significantly alter the polymer's properties. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to increased ionization potentials and potentially greater stability in electronic devices.[1] Furthermore, fluorine substitution can influence intermolecular interactions and solid-state packing, affecting material morphology and charge transport characteristics.[1] This document outlines the primary synthetic methodologies for preparing P3FT and its derivatives, provides detailed experimental protocols, and summarizes key performance data.

Synthetic Methodologies

Several polymerization methods can be employed for the synthesis of poly(3-fluorothiophene) and its derivatives. The choice of method often depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity. The most common methods include:

-

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of regioregular poly(3-alkylthiophenes) and can be adapted for fluorinated analogues.[2][3] It involves the formation of a Grignard reagent from a dihalogenated thiophene monomer, followed by nickel-catalyzed polymerization. This method often yields polymers with high head-to-tail (HT) regioregularity, which is crucial for achieving high charge carrier mobility.[2]

-

Stille Coupling Polymerization: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is a versatile method for forming C-C bonds and is well-suited for the synthesis of conjugated polymers.[4][5] It offers good functional group tolerance but involves the use of toxic organotin compounds.[4]

-

Suzuki Coupling Polymerization: Another palladium-catalyzed cross-coupling reaction, the Suzuki polymerization, utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide.[6][7] It is a popular alternative to Stille coupling due to the lower toxicity of the boron-containing reagents.[8]

-

Oxidative Polymerization: This method involves the direct oxidation of the monomer, typically using an oxidant like iron(III) chloride (FeCl₃).[9][10] While it is a simple and often cost-effective method, it generally produces polymers with lower regioregularity compared to cross-coupling methods, which can be detrimental to device performance.[10][11]

Key Applications

The unique properties of poly(3-fluorothiophene) and its derivatives make them suitable for a range of applications, including:

-

Organic Field-Effect Transistors (OFETs): The fluorination of the polythiophene backbone can lead to higher charge carrier mobilities and improved stability in OFETs, making them promising materials for next-generation electronics.[1][12]

-

Biosensors: The electronic properties of these polymers are sensitive to their local environment, enabling their use in sensors for detecting biological molecules.[13][14] For instance, functionalized polythiophenes have been used in glucose sensors and for the detection of DNA.[15][16] The introduction of fluorine can enhance the sensitivity and stability of these sensors.

-

Drug Delivery: While less explored for P3FT specifically, conjugated polymers are being investigated for drug delivery applications. Their ability to respond to external stimuli (e.g., pH, light) could be harnessed for controlled drug release.[16]

-

Antimicrobial Agents: Certain thiophene derivatives have shown antimicrobial activity.[17] Cationic poly(3-hexylthiophene) nanoparticles, for example, have demonstrated efficacy against bacteria and fungi.[13]

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(3-fluorothiophene) derivatives.

Synthesis of Poly[3-fluoro-4-hexylthiophene-2,5-diyl] (F-P3HT) via GRIM Polymerization[1]

This protocol describes the synthesis of a regioregular fluorinated polythiophene derivative.

Materials:

-

2,5-dibromo-3-fluoro-4-hexylthiophene

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride/lithium chloride complex (1.3 M solution in THF)

-

Methanol

-

Hydrochloric acid (5 M)

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-fluoro-4-hexylthiophene (1.02 g, 2.96 mmol) in anhydrous THF (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of isopropylmagnesium chloride/lithium chloride complex (2.21 mL of a 1.3 M solution in THF, 2.88 mmol) via syringe.

-

Remove the cooling bath and stir the mixture for 30 minutes at room temperature.

-

Heat the reaction mixture to reflux and maintain for 30 minutes.

-

After cooling to room temperature, quench the polymerization by slowly adding 5 M aqueous HCl (1 mL).

-

Precipitate the polymer by pouring the reaction mixture into methanol (e.g., 300 mL).

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Recover the purified polymer by dissolving it in chloroform and precipitating it again in methanol.

-

Dry the final polymer under vacuum.

General Procedure for Oxidative Polymerization using FeCl₃[9][18]

This protocol outlines a general method for synthesizing polythiophene derivatives via oxidative coupling.

Materials:

-

3-substituted thiophene monomer (e.g., 3-octylthiophene)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous chloroform or other suitable solvent (e.g., deep eutectic solvents)[18]

-

Methanol

-

Ammonia solution

Procedure:

-

Under an inert atmosphere, dissolve the 3-substituted thiophene monomer in anhydrous chloroform.

-

In a separate flask, prepare a suspension of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform.

-

Slowly add the FeCl₃ suspension to the monomer solution with vigorous stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for a specified period (e.g., 2-24 hours). The reaction mixture will turn dark and viscous.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the crude polymer and wash it with methanol.

-

To de-dope the polymer, stir the solid in an ammonia solution.

-

Filter the polymer and wash thoroughly with methanol and water until the filtrate is neutral.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to extract the desired polymer fraction.

-

Precipitate the polymer from the chloroform fraction by adding methanol.

-

Dry the purified polymer under vacuum.

Data Presentation

The properties of poly(3-fluorothiophene) and its derivatives can vary significantly depending on the synthetic method and the nature of the side chains. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Properties of Fluorinated vs. Non-Fluorinated Poly(3-alkylthiophenes) [1]

| Polymer | Melting Peak (°C) | Cooling Peak (°C) | Crystallization Enthalpy (J/g) |

| F-P3HT | 267, 279 | 245 | ~32 |

| P3HT | 233 | 194 | ~19 |

Table 2: Properties of Poly(3-alkylthio)thiophenes (P3ATTs) vs. Poly(3-alkylthiophenes) (P3ATs) [19][20]

| Polymer | Mn (kDa) | PDI (ĐM) | Regioregularity (%) | OFET Mobility (cm²/Vs) |

| P3HTT (13k) | 13.2 | 1.47 | 78 | Lower than P3HT |

| P3HT | - | - | >95 | - |

| P3EHTT (27k) | 26.5 | 1.40 | 99 | Up to 3x higher than P3EHT |

| P3EHT | - | - | - | - |

Note: PDI refers to the Polydispersity Index. Mn is the number-average molecular weight. P3HTT is poly(3-hexylthio)thiophene, and P3EHTT is poly[3-(2-ethylhexylthio)thiophene]. P3EHT is poly(2-ethylhexylthiophene).

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Overview of major synthetic pathways for poly(3-fluorothiophene) and its derivatives.

Caption: General experimental workflow for the synthesis and characterization of polythiophenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid for specific recognition of glucose - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deep eutectic solvent systems for FeCl3-catalyzed oxidative polymerization of 3-octylthiophene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 20. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluorothiophene in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-fluorothiophene-based materials in Organic Field-Effect Transistors (OFETs). The inclusion of fluorine atoms into conjugated polymer backbones has been a successful strategy to enhance the performance and stability of OFETs. Specifically, the incorporation of 3-fluorothiophene moieties can significantly influence the electronic properties, molecular packing, and charge transport characteristics of the resulting semiconductor materials.

Introduction to 3-Fluorothiophene in OFETs

The strategic placement of fluorine atoms on the thiophene ring, particularly at the 3-position, imparts several advantageous properties to the resulting polymers for OFET applications. The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This lowering of the HOMO level enhances the material's stability against ambient oxidation, leading to more stable OFET devices. Furthermore, non-covalent intramolecular interactions between the fluorine and adjacent sulfur atoms (F···S interactions) can promote a more planar polymer backbone, which in turn facilitates intermolecular π-π stacking and improves charge carrier mobility.

Performance Data of 3-Fluorothiophene-Based OFETs

The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes representative performance data for OFETs fabricated using polymers containing 3-fluorothiophene.

| Polymer/Small Molecule | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |

| P(NDI2OD-T2F) | Top-Gate, Bottom-Contact | 1.5 (electron) | > 106 | ~0 |

| PDPP-T-TQ | Bottom-Gate, Bottom-Contact | 0.59 (hole) | > 104 | Not Specified |

| TT-BT with nonyl side chain | Bottom-Gate, Top-Contact | 0.1 (hole) | 3.5 x 103 | < -3 |

| Poly(3-hexylthiophene) (P3HT) - Reference | Top-Gate, Bottom-Contact | 0.018 (hole) | > 3.3 x 104 | -23.4 |

Note: This table presents a selection of data from various sources for comparative purposes. Performance can vary significantly based on specific molecular design, device architecture, and fabrication conditions.

Experimental Protocols

Synthesis of 3-Fluorothiophene-Containing Polymers

A common method for synthesizing conjugated polymers containing 3-fluorothiophene is through palladium-catalyzed cross-coupling reactions such as Stille or Suzuki polymerization.

Protocol: Stille Copolymerization of a 3-Fluorothiophene Derivative

Materials:

-

Distannylated comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)

-

Dibrominated 3-fluorothiophene-containing comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, degassed toluene

-

Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

-

Inside an inert atmosphere glovebox, add equimolar amounts of the distannylated comonomer and the dibrominated 3-fluorothiophene-containing comonomer to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the palladium catalyst (typically 1-2 mol%).

-

Add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M.

-

Seal the flask and take it out of the glovebox. Connect it to a Schlenk line.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring under a positive pressure of inert gas.

-

Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or acetone.

-

Collect the polymer precipitate by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

-

Dry the purified polymer under vacuum.

Fabrication of OFET Devices

A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) structure.

Protocol: Fabrication of a BGTC OFET

Materials:

-

Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Organic semiconductor solution (e.g., 3-fluorothiophene-containing polymer dissolved in chloroform or chlorobenzene at 5-10 mg/mL)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into desired substrate sizes.

-

Sonciate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.

-

-

Dielectric Surface Modification:

-

Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.

-

Evacuate the desiccator for 15-20 minutes to allow the OTS to form a self-assembled monolayer (SAM) on the SiO₂ surface. This treatment renders the surface hydrophobic, which promotes better film morphology of the organic semiconductor.

-

-

Semiconductor Deposition:

-

Spin-coat the organic semiconductor solution onto the OTS-treated substrates. A typical spin-coating recipe is 1000-3000 rpm for 60 seconds.

-